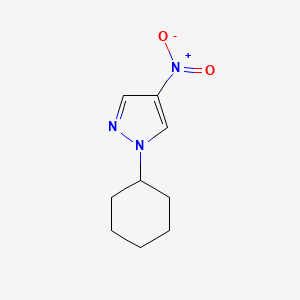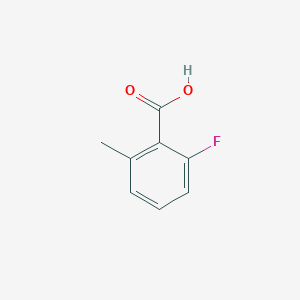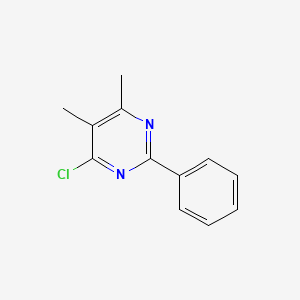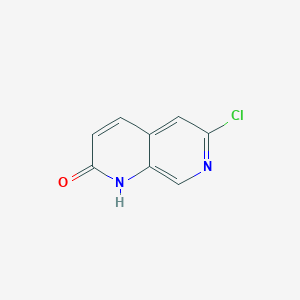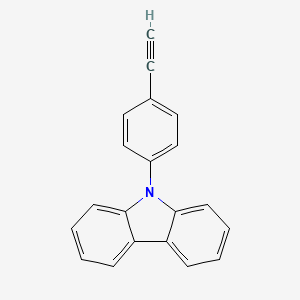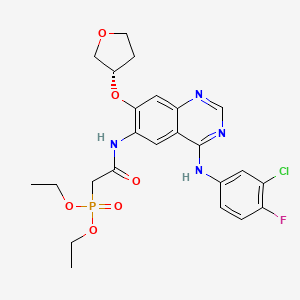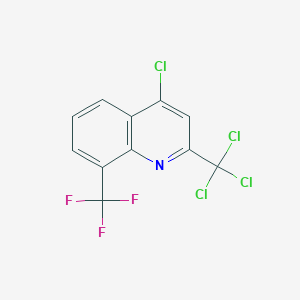
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Naphthyridines, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and chemical biology .
Mechanism of Action
Target of Action
Similar compounds, such as 1,6-naphthyridines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s worth noting that related compounds, such as 1,6-naphthyridines, have been studied for their anticancer properties . These compounds may interact with cancer cells, leading to cell death, but the exact mechanism remains elusive.
Result of Action
Related compounds, such as 1,6-naphthyridines, have been reported to exhibit anticancer activity . This suggests that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine may also have potential anticancer effects.
Action Environment
The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . Additionally, this compound can bind to specific proteins, affecting their structural conformation and function . These interactions are crucial for understanding the compound’s role in biological systems.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes . These changes in cellular processes highlight the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-methanamine typically involves multistep processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another approach involves the annulation of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Catalytic reduction using palladium on charcoal can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper(II) triflate, and diethylamine. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, which can be further utilized in various applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of materials such as light-emitting diodes and molecular sensors.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A closely related compound with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,5-Naphthyridine: Exhibits a range of biological activities, including antiproliferative and antiviral effects.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its tetrahydro form provides distinct reactivity compared to other naphthyridine isomers, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHODLGQDPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591676 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-10-0 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
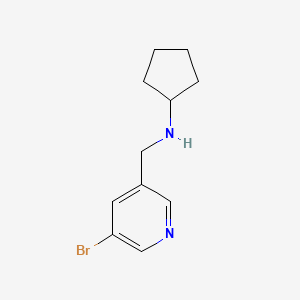
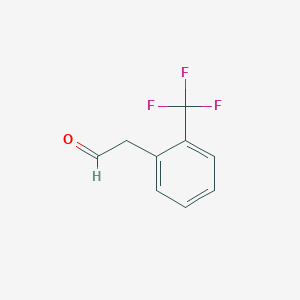
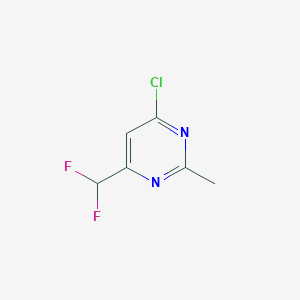
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)


